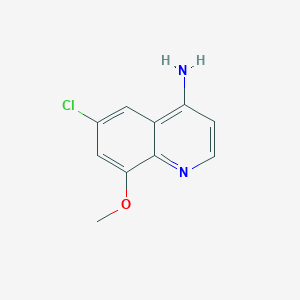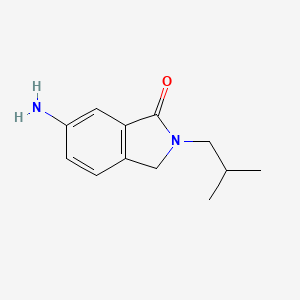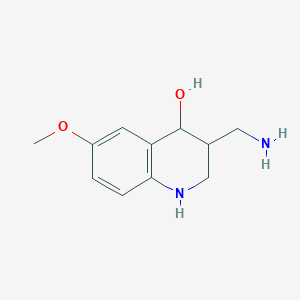![molecular formula C7H11Cl2N3 B11895617 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 871726-41-9](/img/structure/B11895617.png)
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyrimidine ring, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
The synthesis of 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves several steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the modulation of other cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride include:
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Lacks the methyl group at the 5-position.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring instead of a pyrrole ring.
Pyrrolo[2,3-d]pyrimidine: Differently fused ring system.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activities, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
871726-41-9 |
|---|---|
Fórmula molecular |
C7H11Cl2N3 |
Peso molecular |
208.09 g/mol |
Nombre IUPAC |
5-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c1-5-6-2-8-4-10-7(6)3-9-5;;/h2,4-5,9H,3H2,1H3;2*1H |
Clave InChI |
MGAAYZSSHSTIPF-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CN=CN=C2CN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


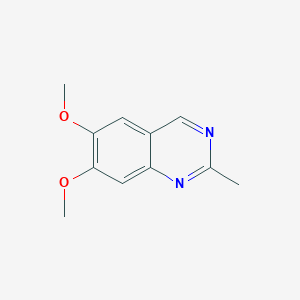
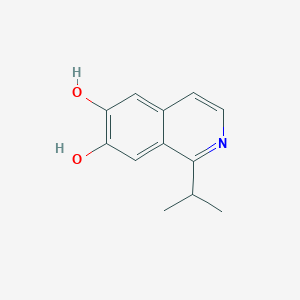

![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)

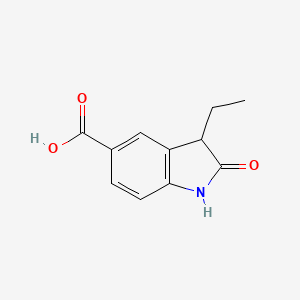
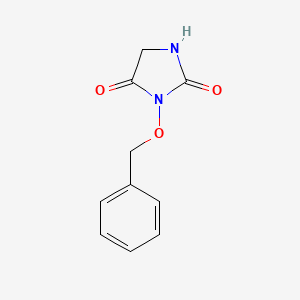
![1'-Methyl-spiro[furan-2(3H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11895570.png)

